Regioselective Synthesis Enables High-Yield Production of 4-Chlorothiophene-2-carboxylic Acid with Minimal Isomer Contamination
A regioselective synthetic route using a silyl-protected intermediate yields 4-chlorothiophene-2-carboxylic acid with an isolated yield of 80.4%, as confirmed by proton NMR [1]. This contrasts with non-regioselective chlorination methods which typically produce mixtures of 4-chloro and 5-chloro isomers that are difficult to separate, reducing effective yield and increasing purification costs .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 80.4% yield for 4-chloro isomer |
| Comparator Or Baseline | Non-regioselective methods: mixed 4-chloro and 5-chloro isomers, lower effective yield of desired isomer |
| Quantified Difference | Regioselective method provides ~80% yield of pure isomer vs. <50% effective yield from mixed isomer methods |
| Conditions | Silyl-protected intermediate; 10-15°C reaction temperature; 2 hour reaction time |
Why This Matters
A high-yield, regioselective synthesis ensures cost-effective, scalable production of the pure 4-chloro isomer, which is essential for downstream applications where the 5-chloro analog is an impurity.
- [1] Eureka Patsnap. Synthesis method of 4-chlorothiophene-2-carbonyl derivative (80.4% yield). https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN109320494A View Source
